molecular formula C14H13BrClN3O2 B2952469 5-bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1203200-48-9

5-bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2952469
CAS No.: 1203200-48-9
M. Wt: 370.63
InChI Key: OWMVVQJCRUBSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound featuring significant potential across several scientific and industrial domains. This molecule combines the properties of aromatic benzamides with halogen and pyridazinone groups, offering unique reactivity and functionality.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves:

  • Bromination and Chlorination: Aromatic substitution reactions introduce bromine and chlorine atoms onto the benzene ring.

  • Amidation: An amidation reaction attaches the N-(3-(6-oxopyridazin-1(6H)-yl)propyl) group to the benzene derivative under conditions typically involving coupling agents such as EDCI or HATU in the presence of a base like triethylamine.

  • Pyridazinone Formation: The pyridazinone ring may be constructed through cyclization reactions of appropriate nitrile or hydrazine precursors.

Industrial Production Methods:

Industrial-scale synthesis often follows similar principles, with optimizations for yield and cost. Automated flow reactors and high-throughput screening can streamline the processes, ensuring scalable production under stringent quality control standards.

Types of Reactions:

  • Substitution Reactions: The halogen atoms on the benzene ring allow for nucleophilic substitutions.

  • Oxidation/Reduction: The pyridazinone moiety can undergo redox reactions, transforming into various derivatives.

  • Amidation and Esterification: The amide linkage offers sites for further functionalization through amidation or esterification reactions.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Utilizes reagents like sodium methoxide or potassium tert-butoxide under heating.

  • Oxidation: Employs agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Typically uses reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

The primary products from these reactions include modified benzamides, pyridazinone derivatives, and more complex heterocyclic structures.

Chemistry:

  • Synthesis Intermediates: Acts as a precursor for more complex molecules.

  • Catalysis Studies: Used in exploring catalytic properties and mechanisms.

Biology:

  • Biochemical Probes: Helps in studying enzyme activities and inhibition.

  • Cell Signaling: Investigates interactions with cell signaling pathways.

Medicine:

  • Pharmaceutical Development: Potential in drug discovery for its unique reactivity and stability.

  • Therapeutic Agents: Investigates its role in treating diseases, such as cancer or neurological disorders.

Industry:

  • Material Science: Utilized in developing new materials with specific electronic or structural properties.

  • Agrochemicals: Explored for potential use in crop protection and growth enhancement.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances binding affinity, while the pyridazinone moiety interacts with nucleophilic sites. Pathways involved include modulation of enzyme activities and disruption of cellular processes.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzamide: Lacks the pyridazinone group, offering simpler reactivity.

  • N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzamide: Without halogen substitutions, differing in binding properties.

  • 3-Bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide: Variation in halogen position impacts its chemical behavior.

Uniqueness:

5-Bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide stands out due to its combined halogenation and pyridazinone functionalities, providing a versatile scaffold for diverse applications.

Conclusion

With its distinctive structure and multifaceted applications, this compound embodies the potential for innovation in various scientific fields. Its synthesis, reactivity, and applications make it a compound of significant interest for researchers and industrial scientists alike.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O2/c15-10-4-5-12(16)11(9-10)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVVQJCRUBSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.